molecular formula C15H24N6 B103787 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine CAS No. 18924-91-9

2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine

Cat. No. B103787
CAS RN: 18924-91-9
M. Wt: 288.39 g/mol
InChI Key: JMDOEUVPOVHBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine (TETA) is a widely used chemical compound in scientific research. It is a heterocyclic organic compound that contains three aziridine rings and one triazine ring. TETA has been found to have various applications in different fields of research, including chemistry, biology, and materials science.

Mechanism Of Action

The mechanism of action of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is not fully understood. However, it is believed that 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine works by cross-linking proteins and nucleic acids, thereby altering their structure and function. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has also been found to induce DNA damage and inhibit cell proliferation, which may contribute to its anticancer properties.

Biochemical And Physiological Effects

2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has been found to have both biochemical and physiological effects. In vitro studies have shown that 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine can induce DNA damage and inhibit cell proliferation in cancer cells. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has also been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. In addition, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has been shown to have antioxidant properties, protecting cells from oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine in lab experiments is its relatively simple synthesis method. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is also stable under a wide range of conditions, making it a useful cross-linking agent for various applications. However, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine can be toxic and must be handled with care. In addition, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine may have limited solubility in certain solvents, which can affect its effectiveness as a cross-linking agent.

Future Directions

There are several future directions for the use of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine in scientific research. One area of interest is the development of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine-based materials, such as hydrogels and coatings, for biomedical applications. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is also being investigated for its potential use in drug development, particularly as an anticancer agent. In addition, further studies are needed to fully understand the mechanism of action of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine and its potential applications in various fields of research.
Conclusion:
In conclusion, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is a versatile chemical compound that has found various applications in scientific research. Its simple synthesis method and stability under a wide range of conditions make it a useful cross-linking agent for various applications. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has also been found to have antimicrobial and anticancer properties, and is being investigated for its potential use in drug development. Further research is needed to fully understand the mechanism of action of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine and its potential applications in various fields of research.

Synthesis Methods

2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine can be synthesized by reacting cyanuric chloride with 2-ethylaziridine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 2-ethylaziridine to form 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine. The synthesis of 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has been found to have various applications in scientific research. It is commonly used as a cross-linking agent in the synthesis of polymers, such as polyurethanes and epoxy resins. 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine is also used as a curing agent for epoxy resins and as a stabilizer for polyurethanes. In addition, 2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine has been found to have antimicrobial and anticancer properties and is being investigated for its potential use in drug development.

properties

CAS RN

18924-91-9

Product Name

2,4,6-Tris(2-ethylaziridin-1-yl)-1,3,5-triazine

Molecular Formula

C15H24N6

Molecular Weight

288.39 g/mol

IUPAC Name

2,4,6-tris(2-ethylaziridin-1-yl)-1,3,5-triazine

InChI

InChI=1S/C15H24N6/c1-4-10-7-19(10)13-16-14(20-8-11(20)5-2)18-15(17-13)21-9-12(21)6-3/h10-12H,4-9H2,1-3H3

InChI Key

JMDOEUVPOVHBNU-UHFFFAOYSA-N

SMILES

CCC1CN1C2=NC(=NC(=N2)N3CC3CC)N4CC4CC

Canonical SMILES

CCC1CN1C2=NC(=NC(=N2)N3CC3CC)N4CC4CC

Other CAS RN

18924-91-9

Origin of Product

United States

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